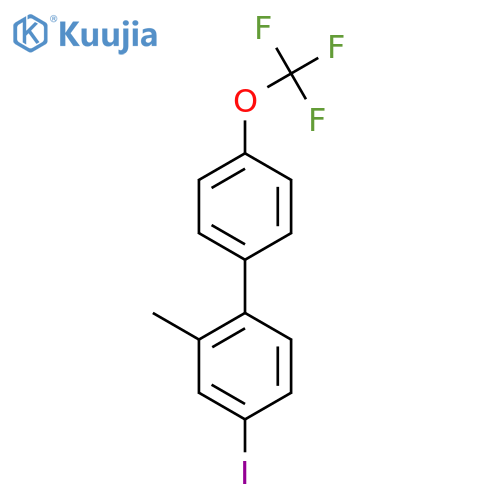

Cas no 1261663-13-1 (4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl)

4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl

-

- インチ: 1S/C14H10F3IO/c1-9-8-11(18)4-7-13(9)10-2-5-12(6-3-10)19-14(15,16)17/h2-8H,1H3

- InChIKey: RPIWDEAGDYXRJQ-UHFFFAOYSA-N

- SMILES: IC1C=CC(=C(C)C=1)C1C=CC(=CC=1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 19

- 回転可能化学結合数: 2

- 複雑さ: 287

- XLogP3: 5.7

- トポロジー分子極性表面積: 9.2

4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011006835-500mg |

4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl |

1261663-13-1 | 97% | 500mg |

$782.40 | 2023-09-03 | |

| Alichem | A011006835-1g |

4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl |

1261663-13-1 | 97% | 1g |

$1564.50 | 2023-09-03 | |

| Alichem | A011006835-250mg |

4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl |

1261663-13-1 | 97% | 250mg |

$499.20 | 2023-09-03 |

4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl 関連文献

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

7. Book reviews

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenylに関する追加情報

Introduction to 4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl (CAS No. 1261663-13-1)

4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl, with the CAS number 1261663-13-1, is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, including an iodo group, a methyl group, and a trifluoromethoxy substituent, which collectively contribute to its diverse chemical and biological properties.

The molecular formula of 4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl is C15H10F3IO, and its molecular weight is approximately 370.13 g/mol. The presence of the iodo group makes this compound an excellent precursor for various synthetic transformations, particularly in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in the synthesis of complex organic molecules and pharmaceuticals.

In the realm of medicinal chemistry, 4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl has shown promise as a building block for the development of novel therapeutic agents. The trifluoromethoxy substituent is known to enhance the lipophilicity and metabolic stability of molecules, which are crucial factors in drug design. Recent studies have explored its potential in the synthesis of anticancer agents, where it has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound exhibited potent antiproliferative effects on breast cancer cells.

Beyond its applications in drug discovery, 4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl has also found utility in materials science. The unique electronic properties conferred by the trifluoromethoxy group make it an attractive candidate for the development of functional materials such as organic semiconductors and optoelectronic devices. Research published in Advanced Materials in 2021 highlighted the use of this compound in the fabrication of high-performance organic field-effect transistors (OFETs), demonstrating excellent charge transport properties.

The synthetic accessibility of 4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl further enhances its value as a research tool. Several efficient synthetic routes have been developed to prepare this compound, including palladium-catalyzed coupling reactions and electrophilic aromatic substitution. These methods allow for the scalable production of high-purity material, facilitating both academic research and industrial applications.

In summary, 4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl (CAS No. 1261663-13-1) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and versatile reactivity make it an invaluable tool for researchers and scientists working at the forefront of these fields. As ongoing research continues to uncover new possibilities, this compound is poised to play a pivotal role in advancing scientific knowledge and technological innovation.

1261663-13-1 (4-Iodo-2-methyl-4'-(trifluoromethoxy)biphenyl) Related Products

- 898750-58-8(3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one)

- 2060040-95-9(3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine)

- 1179918-50-3(1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)

- 53319-35-0(myo-Inositol)

- 1187591-52-1((3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid)

- 1806874-67-8(2-Amino-6-(difluoromethyl)-4-hydroxypyridine-3-carboxamide)

- 859495-47-9(4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide)

- 518048-05-0(Raltegravir)

- 1357352-69-2(7-Chloro-2-methanesulfonyl-benzooxazole)

- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)